molecular formula C6H4BrF3N2 B576782 5-Bromo-4-(trifluoromethyl)pyridin-2-amine CAS No. 944401-56-3

5-Bromo-4-(trifluoromethyl)pyridin-2-amine

Cat. No. B576782
Key on ui cas rn: 944401-56-3
M. Wt: 241.011
InChI Key: AEWYLVDLWQPJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181215B2

Procedure details

Charge a nitrogen-flushed 3 L reactor that equipped with an overhead stirrer, condenser, nitrogen inlet/outlet and rubber septum with 112.14 g (0.63 mol) of N-bromosuccinimide (NBS) and 645 g (725 mL) of tetrahydrofuran. Stir and cool the slurry to −5±3° C. Charge a nitrogen-flushed 1 L round bottom 4-neck flask that equipped with a thermocouple, mechanical stirrer and nitrogen inlet/outlet with 97.26 g (0.6 mol) of 2-amino-4-(trifluoromethyl)pyridine, 4b and 511 g (575 mL) of tetrahydrofuran. Stir to dissolve the 4b. Transfer the 4b solution to the addition funnel on the reactor and add the solution to the NBS slurry over 2 h maintaining an internal temperature of 0±3° C. throughout the addition. Rinse the 1 L flask and addition funnel with 44 g (50 mL) of tetrahydrofuran and add the wash to the reaction mixture. Warm the solution to 20±3° C. over 30 minutes. Check for completeness of the reaction. Quench by charging a solution of 24.6 g of sodium thiosulfate pentahydrate dissolved in 475 mL of water over 10 minutes, maintaining a batch temperature of 20±3° C. throughout the addition. Stir for 1 h after the quench. Concentrate (internal temp=25° C., 50 mbar) to remove tetrahydrofuran. Add 379 g (500 mL) of tert-butyl methyl ether. Stir and warm the resulting solution/suspension to 30±3° C. and stir for 15 minutes. Separate the phases. Wash the extract four times with a solution of 32 g of sodium chloride dissolved in 768 g (768 mL) of water (4×200 mL per wash), separating the phases after each wash. Finally, wash the extract with 150 g (150 mL) of water. Separate the phases. Charge 152 g (200 mL) of tert-butyl methyl ether. Partially concentrate (57±3° C.) to a volume of 350 mL. Cool to 50° C. and add 265 g (350 mL) of tert-butyl methyl ether. Resume the concentration (57±3° C.) until a batch volume of 350 mL is reached. Cool to 50° C. and add 265 g (350 mL) of tert-butyl methyl ether. Again, resume the concentration (57±3° C.) until a batch volume of 350 mL is reached. Cool to 50° C. and add 103 g (150 mL) of tert-butyl methyl ether to raise the batch volume to 500 mL. Charge 1026 g (1500 mL) of heptane over 15 minutes maintaining 45±3° C. throughout the addition. Slowly increase the vacuum and concentrate (internal temp=40° C. to 50° C.) to a batch volume of 1000 mL. Release the vacuum and seed the batch. Resume the distillation, further increase the vacuum (slowly) and concentrate (internal temp=25° C. to 40° C.) to a batch volume of 500 mL. Stir the resulting suspension at 0° C. for 30 min. Filter the solids. Wash the filter cake with 68 g (100 mL) of cold (0° C.) heptane (containing 30 ppm Octastat). Dry the solids (40° C., 50 mbar) for 16 h to afford 109.8 g (78.0% yield) 4a as an orange solid.
Quantity
112.14 g
Type
reactant
Reaction Step One
Quantity
97.26 g
Type
reactant
Reaction Step Two
[Compound]
Name
4b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
575 mL
Type
solvent
Reaction Step Two
[Compound]
Name
4b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
725 mL
Type
solvent
Reaction Step Five
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[NH2:9][C:10]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:12][N:11]=1>O1CCCC1>[Br:1][C:13]1[C:14]([C:16]([F:17])([F:19])[F:18])=[CH:15][C:10]([NH2:9])=[N:11][CH:12]=1

Inputs

Step One
Name
Quantity
112.14 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
97.26 g
Type
reactant
Smiles
NC1=NC=CC(=C1)C(F)(F)F
Name
4b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
575 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
4b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
4b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Five
Name
Quantity
725 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 (± 3) °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge a nitrogen-
CUSTOM
Type
CUSTOM
Details
flushed 3 L reactor
CUSTOM
Type
CUSTOM
Details
that equipped with an overhead stirrer, condenser, nitrogen inlet/outlet
ADDITION
Type
ADDITION
Details
Charge a nitrogen-
CUSTOM
Type
CUSTOM
Details
flushed 1 L round bottom 4-neck flask
STIRRING
Type
STIRRING
Details
Stir
TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature of 0±3° C.
ADDITION
Type
ADDITION
Details
throughout the addition
WASH
Type
WASH
Details
Rinse
ADDITION
Type
ADDITION
Details
the 1 L flask and addition funnel with 44 g (50 mL) of tetrahydrofuran
ADDITION
Type
ADDITION
Details
add the
WASH
Type
WASH
Details
wash to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
Warm the solution to 20±3° C. over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Check for completeness of the reaction
CUSTOM
Type
CUSTOM
Details
Quench
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 475 mL of water over 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a batch temperature of 20±3° C.
ADDITION
Type
ADDITION
Details
throughout the addition
STIRRING
Type
STIRRING
Details
Stir for 1 h after the quench
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate (internal temp=25° C., 50 mbar)
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
ADDITION
Type
ADDITION
Details
Add 379 g (500 mL) of tert-butyl methyl ether
STIRRING
Type
STIRRING
Details
Stir
TEMPERATURE
Type
TEMPERATURE
Details
warm the resulting solution/suspension to 30±3° C.
STIRRING
Type
STIRRING
Details
stir for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Separate the phases
WASH
Type
WASH
Details
Wash the
EXTRACTION
Type
EXTRACTION
Details
extract four times with a solution of 32 g of sodium chloride
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 768 g (768 mL) of water (4×200 mL per wash)
CUSTOM
Type
CUSTOM
Details
separating the phases after each wash
WASH
Type
WASH
Details
Finally, wash the
EXTRACTION
Type
EXTRACTION
Details
extract with 150 g (150 mL) of water
CUSTOM
Type
CUSTOM
Details
Separate the phases
ADDITION
Type
ADDITION
Details
Charge 152 g (200 mL) of tert-butyl methyl ether
CONCENTRATION
Type
CONCENTRATION
Details
Partially concentrate (57±3° C.) to a volume of 350 mL
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 50° C.
ADDITION
Type
ADDITION
Details
add 265 g (350 mL) of tert-butyl methyl ether
CONCENTRATION
Type
CONCENTRATION
Details
the concentration (57±3° C.) until a batch volume of 350 mL
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 50° C.
ADDITION
Type
ADDITION
Details
add 265 g (350 mL) of tert-butyl methyl ether
CONCENTRATION
Type
CONCENTRATION
Details
the concentration (57±3° C.) until a batch volume of 350 mL
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 50° C.
ADDITION
Type
ADDITION
Details
add 103 g (150 mL) of tert-butyl methyl ether
TEMPERATURE
Type
TEMPERATURE
Details
to raise the batch volume to 500 mL
ADDITION
Type
ADDITION
Details
Charge 1026 g (1500 mL) of heptane over 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining 45±3° C. throughout the addition
TEMPERATURE
Type
TEMPERATURE
Details
Slowly increase the vacuum
CONCENTRATION
Type
CONCENTRATION
Details
concentrate (internal temp=40° C. to 50° C.) to a batch volume of 1000 mL
DISTILLATION
Type
DISTILLATION
Details
the distillation
TEMPERATURE
Type
TEMPERATURE
Details
further increase the vacuum (slowly) and
CONCENTRATION
Type
CONCENTRATION
Details
concentrate (internal temp=25° C. to 40° C.) to a batch volume of 500 mL
STIRRING
Type
STIRRING
Details
Stir the resulting suspension at 0° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filter the solids
WASH
Type
WASH
Details
Wash the filter cake with 68 g (100 mL) of cold (0° C.) heptane (containing 30 ppm Octastat)
CUSTOM
Type
CUSTOM
Details
Dry the solids (40° C., 50 mbar) for 16 h
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 109.8 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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